[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its ability to selectively inhibit protein kinases, which makes it a valuable tool for studying the mechanisms of various cellular processes. In
Wirkmechanismus
The mechanism of action of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves the selective inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream substrates. This inhibition can lead to a variety of cellular effects, including the induction of apoptosis and the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate are complex and varied. In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting protein kinases that are involved in cell survival pathways. Additionally, this compound has been shown to inhibit the growth and differentiation of various cell types, including cancer cells and stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is its selectivity for protein kinases. This compound can be used to study the effects of specific protein kinases on cellular processes, which can provide valuable insights into the mechanisms of various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research involving [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. One area of interest is the development of more selective protein kinase inhibitors, which can provide more precise tools for studying cellular signaling pathways. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its efficacy and reduce potential toxicity. Finally, there is interest in studying the effects of this compound on specific diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a complex process that involves several chemical reactions. The first step involves the synthesis of 5-chloro-2-methoxyaniline, which is then reacted with ethyl 2-oxoacetate to form 2-(5-chloro-2-methoxyanilino)-2-oxoethyl acetate. This compound is then reacted with 4-nitrophthalic anhydride to produce [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate.
Wissenschaftliche Forschungsanwendungen
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has a wide range of scientific research applications. One of the primary uses of this compound is in the study of protein kinases, which play a crucial role in cellular signaling pathways. By selectively inhibiting protein kinases, researchers can study the effects of these enzymes on various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
Produktname |
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
---|---|
Molekularformel |
C19H14ClN3O8 |
Molekulargewicht |
447.8 g/mol |
IUPAC-Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C19H14ClN3O8/c1-30-14-6-5-10(20)7-12(14)21-15(24)9-31-16(25)8-22-18(26)11-3-2-4-13(23(28)29)17(11)19(22)27/h2-7H,8-9H2,1H3,(H,21,24) |
InChI-Schlüssel |
KVQPOMLHEGJCCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.